3-(4-fluoro-3-methylphenyl)-N-{2-[2-(1H-pyrazol-1-yl)ethoxy]ethyl}propanamide
CAS No.: 2034563-68-1
Cat. No.: VC11791006
Molecular Formula: C17H22FN3O2
Molecular Weight: 319.37 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2034563-68-1 |
|---|---|
| Molecular Formula | C17H22FN3O2 |
| Molecular Weight | 319.37 g/mol |
| IUPAC Name | 3-(4-fluoro-3-methylphenyl)-N-[2-(2-pyrazol-1-ylethoxy)ethyl]propanamide |
| Standard InChI | InChI=1S/C17H22FN3O2/c1-14-13-15(3-5-16(14)18)4-6-17(22)19-8-11-23-12-10-21-9-2-7-20-21/h2-3,5,7,9,13H,4,6,8,10-12H2,1H3,(H,19,22) |
| Standard InChI Key | IALOCKNJBXGOIM-UHFFFAOYSA-N |
| SMILES | CC1=C(C=CC(=C1)CCC(=O)NCCOCCN2C=CC=N2)F |
| Canonical SMILES | CC1=C(C=CC(=C1)CCC(=O)NCCOCCN2C=CC=N2)F |
Introduction
3-(4-fluoro-3-methylphenyl)-N-{2-[2-(1H-pyrazol-1-yl)ethoxy]ethyl}propanamide is a synthetic organic compound that incorporates multiple functional groups, including a fluorinated aromatic ring, a pyrazole moiety, and an amide linkage. This structure suggests potential applications in medicinal chemistry due to the bioactivity often associated with these functional groups.
Structural Features
The compound's structure can be described as follows:
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Aromatic Fluorinated Ring: The presence of a 4-fluoro-3-methylphenyl group introduces electron-withdrawing properties, which can influence the compound's reactivity and interaction with biological targets.
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Pyrazole Group: Pyrazoles are known for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
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Amide Bond: The N-{2-[2-(1H-pyrazol-1-yl)ethoxy]ethyl} substitution contributes to the compound's stability and potential for hydrogen bonding, enhancing its drug-like properties.
Synthesis Pathways
While specific synthesis details for this compound were not directly available in the search results, general methods for constructing similar molecules include:
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Formation of the Amide Bond: Typically achieved through coupling reactions between carboxylic acids or their derivatives (e.g., acid chlorides) and amines.
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Introduction of the Pyrazole Moiety: Pyrazoles can be synthesized via cyclization reactions involving hydrazines and 1,3-diketones or similar precursors.
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Fluorinated Aromatic Substitution: The fluorinated phenyl group can be introduced through electrophilic aromatic substitution or by using pre-fluorinated starting materials.
Potential Biological Activities
Compounds containing pyrazole and fluorophenyl groups have been extensively studied for their pharmacological properties. Based on related research:
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Anticancer Activity: Pyrazole derivatives often exhibit cytotoxicity against cancer cell lines by interacting with enzymes or receptors critical to tumor growth .
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Antimicrobial Properties: Fluorinated aromatic compounds are known to disrupt microbial cell membranes or inhibit essential enzymes .
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Anti-inflammatory Effects: The combination of pyrazole and amide functionalities may contribute to COX enzyme inhibition, reducing inflammation .
Analytical Characterization
To confirm the structure of such compounds, standard analytical techniques are employed:
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NMR Spectroscopy (¹H and ¹³C): Used to identify chemical shifts corresponding to the aromatic, pyrazole, and aliphatic regions.
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Mass Spectrometry (MS): Determines the molecular weight and fragmentation pattern.
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Infrared Spectroscopy (IR): Identifies functional groups such as C=O (amide) and C-F (fluorinated aromatic ring).
Research Applications
This compound may serve as:
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A Lead Molecule in Drug Discovery: Its structural features make it a candidate for optimization in anticancer or antimicrobial drug development.
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A Probe in Biological Studies: Useful for studying interactions with specific enzymes or receptors.
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